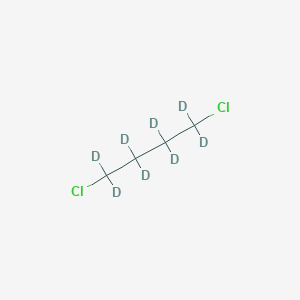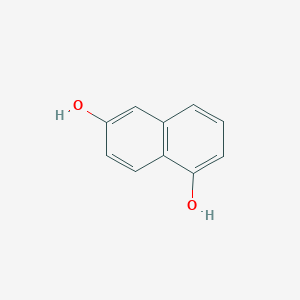![molecular formula C15H16FNO2S B165219 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-77-1](/img/structure/B165219.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as Fexofenadine, is a second-generation antihistamine drug used to treat allergies. It was first approved by the FDA in 1996 and is available in both prescription and over-the-counter forms.
Mechanism Of Action
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by blocking the action of histamine, a chemical released by the body in response to an allergic reaction. Histamine is responsible for causing the symptoms of allergies such as itching, sneezing, and runny nose. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid blocks the histamine receptor, preventing the release of histamine and reducing the symptoms of allergies.
Biochemical And Physiological Effects
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have minimal effects on the central nervous system, making it a preferred choice for treating allergies. It does not cause drowsiness or impair cognitive function. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also well-tolerated by most patients, with few reported side effects.
Advantages And Limitations For Lab Experiments
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has several advantages for use in lab experiments. It is readily available and easy to synthesize. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also stable under a variety of conditions, making it a good choice for long-term storage. However, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has limitations in that it is specific to histamine receptors and may not be effective in treating other conditions.
Future Directions
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is its potential use in treating other conditions such as chronic urticaria and asthma. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its effects on cognitive function and sleep, and further research in this area may be warranted. Another area of interest is the development of new formulations of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may improve its effectiveness or reduce side effects.
Conclusion:
In conclusion, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a second-generation antihistamine drug used to treat allergies. It is synthesized using a variety of methods and has been extensively studied for its use in treating allergies. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by blocking the action of histamine, and has minimal effects on the central nervous system. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has several advantages for use in lab experiments, but also has limitations. Future research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid may focus on its potential use in treating other conditions and the development of new formulations.
Synthesis Methods
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)aniline with 3-fluoro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Scientific Research Applications
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its use in treating allergies. It has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its potential use in treating other conditions such as chronic urticaria and asthma. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied for its effects on cognitive function and sleep.
properties
CAS RN |
138568-77-1 |
|---|---|
Product Name |
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molecular Formula |
C15H16FNO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-4-13-9(3)20-14(17-13)11-6-5-10(7-12(11)16)8(2)15(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
SKQHAIUMPOFQQZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Canonical SMILES |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



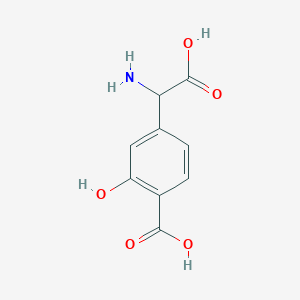

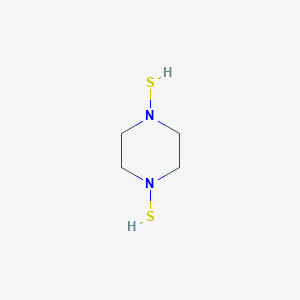
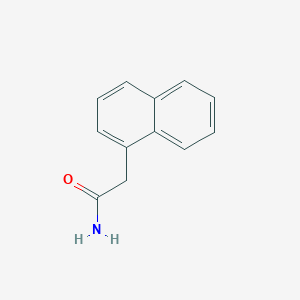
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
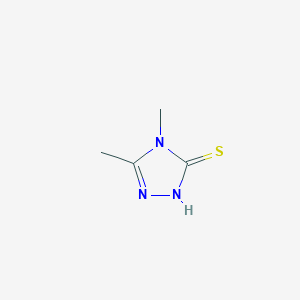

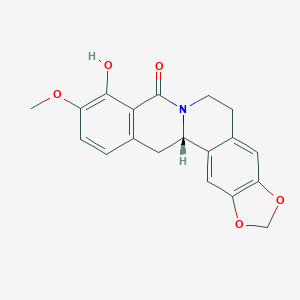
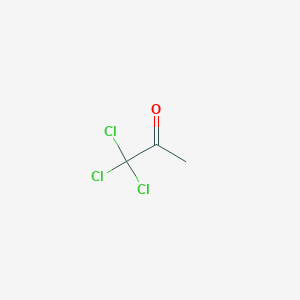
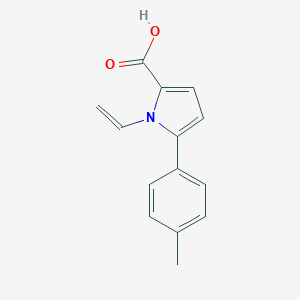
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
